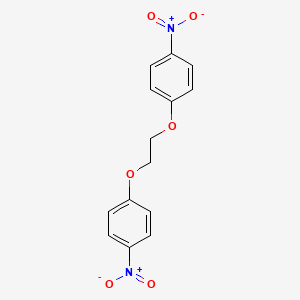

1,2-Bis(4-nitrophenoxy)ethane

説明

Significance of Aromatic Ether Compounds in Advanced Organic Synthesis

Aromatic ethers, a class of compounds featuring an oxygen atom connected to an aromatic ring, are of fundamental importance in organic chemistry. numberanalytics.comwikipedia.org They serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The ether linkage, while generally stable, can be strategically cleaved to produce phenols and other valuable aromatic derivatives. numberanalytics.com

The synthesis of aromatic ethers is well-established, with methods like the Williamson ether synthesis and the Ullmann condensation being common routes. numberanalytics.com The Williamson method typically involves the reaction of an alkoxide with an aryl halide, while the Ullmann synthesis uses a copper catalyst to couple an aryl halide with a phenoxide. numberanalytics.com The versatility and reactivity of aromatic ethers make them indispensable building blocks in the construction of elaborate molecular architectures. numberanalytics.comnumberanalytics.com Their prevalence in biologically active compounds, such as the antimalarial drug quinine (B1679958) and the cough suppressant dextromethorphan, further underscores their significance. wikipedia.org

Overview of Dinitroaromatic Derivatives in Functional Materials Development

Dinitroaromatic derivatives are compounds containing two nitro (–NO₂) groups attached to an aromatic system. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of these molecules. rsc.org This characteristic is highly sought after in the development of functional materials, particularly for applications in electronics where they can serve as n-type semiconductors and electron acceptors. rsc.org

The presence of nitro groups activates the aromatic ring for nucleophilic substitution reactions and facilitates electrochemical reduction. researchgate.net The reduction of dinitroaromatics is a key transformation, often leading to the corresponding diamino compounds. mdpi.com These resulting diamines are critical monomers for synthesizing high-performance polymers, such as polyimides and polyamides, which are valued for their exceptional thermal and mechanical stability. Furthermore, the unique properties of nitroaromatic compounds make them subjects of investigation for sensing applications, where they can be detected electrochemically at ultratrace levels. acs.org

Contextualization of 1,2-Bis(4-nitrophenoxy)ethane within Current Chemical Literature

This compound, with the chemical formula C₁₄H₁₂N₂O₆, is specifically recognized for its role as a precursor and a functional additive in polymer chemistry. nih.govunivook.com Its synthesis has been described via the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in the presence of sodium hydroxide (B78521) and a solvent like DMSO. prepchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | nih.gov |

| CAS Number | 14467-69-7 | nih.gov |

| Molecular Formula | C₁₄H₁₂N₂O₆ | nih.gov |

| Molecular Weight | 304.25 g/mol | nih.gov |

| Boiling Point | 501.7°C at 760 mmHg | lookchem.com |

| Density | 1.37 g/cm³ | lookchem.com |

| Flash Point | 226.1°C | lookchem.com |

A primary application documented in the literature is its use as a cross-linking agent in polyimides. univook.com The incorporation of this molecule into the polymer matrix enhances both thermal stability and mechanical durability, which is critical for materials used in demanding environments like the aerospace and electronics industries. univook.com The cross-linking process creates a robust network of molecular bonds, which helps the material resist degradation at high temperatures and withstand mechanical stress. univook.com

Moreover, this compound is a key intermediate in the synthesis of novel diamines. researchgate.net For example, its reduction yields 1,2-bis(4-aminophenoxy)ethane (BAE), a diamine used as a chain extender to improve the thermal and mechanical properties of polyurethane elastomers. researchgate.net Spectroscopic data, such as FTIR-ATR spectra, are available to characterize both the dinitro compound and its resulting diamine derivative. researchgate.net

Scope and Objectives for Comprehensive Research on this compound

Future research on this compound is directed toward several key areas. A primary objective is the continued development of advanced polymers. This involves synthesizing new polyimides and polyurethanes using this compound or its derivatives to achieve materials with tailored properties, such as enhanced thermal resistance, specific mechanical strengths, and improved processability. univook.comresearchgate.net

Another significant research direction lies in exploring its potential in optoelectronic applications. Given that dinitroaromatic compounds are investigated for their electron-accepting properties, studies could focus on the synthesis of novel functional materials for use in organic electronics. rsc.org The symmetrical structure of this compound makes it an interesting candidate for creating well-ordered thin films and other functional architectures.

Finally, there is scope for optimizing the synthetic routes to this compound. Research into greener synthesis methods, employing more sustainable catalysts and solvents, aligns with the broader goals of modern chemistry to reduce environmental impact while maintaining high yields and purity. alfa-chemistry.com A comprehensive understanding of its structure-property relationships will continue to drive its application in innovative materials and technologies.

Structure

3D Structure

特性

IUPAC Name |

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNVEKKAEPFSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932378 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-69-7 | |

| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14467-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Insights for 1,2 Bis 4 Nitrophenoxy Ethane

Established Synthetic Pathways for Ether-Linked Aromatic Systems

The creation of the ether linkage (C-O-C) between an aromatic ring and an aliphatic chain is central to the synthesis of 1,2-Bis(4-nitrophenoxy)ethane. The primary methods employed are variations of classical etherification reactions, specifically tailored to accommodate the activated aromatic system.

Nucleophilic Substitution Reactions for C-O Bond Formation

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of C-O bond formation. This pathway is a variation of the Williamson ether synthesis. The reaction typically involves the coupling of a phenoxide with an alkyl halide. In the context of this compound, the synthesis can proceed via two main approaches:

Reaction of 4-nitrophenoxide with a 1,2-dihaloethane: In this approach, 4-nitrophenol (B140041) is first deprotonated by a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to form the highly nucleophilic 4-nitrophenoxide ion. This ion then reacts with a 1,2-dihaloethane (e.g., 1,2-dichloroethane (B1671644) or 1,2-dibromoethane), where the phenoxide displaces both halogen atoms in a sequential substitution to yield the final product.

Reaction of a 1,2-glycol with an activated aryl halide: An alternative and commonly used industrial method involves the reaction of ethylene (B1197577) glycol with an excess of a 4-halo-nitrobenzene, most typically 1-chloro-4-nitrobenzene (B41953). google.com In this case, the hydroxyl groups of ethylene glycol are deprotonated by a base to form a di-alkoxide, which then acts as the nucleophile, attacking two molecules of the activated aryl halide. A related approach uses 1-(2-hydroxyethoxy)-4-nitrobenzene as a reactant with 4-nitrochlorobenzene. prepchem.com The presence of the electron-withdrawing nitro group in the para position of the aryl halide is crucial, as it activates the ring towards nucleophilic attack, facilitating the displacement of the halide.

Condensation and Alkylation Approaches

The synthesis of this compound can also be described as a condensation reaction, where the formation of the ether linkages results in the elimination of a small molecule, such as water (from the neutralization of the base) and a salt (e.g., NaCl). The process is fundamentally an O-alkylation of a phenol (B47542) or an O-arylation of a diol.

For instance, the reaction between ethylene glycol and 1-chloro-4-nitrobenzene in the presence of sodium hydroxide is a one-step process that can be classified as both a double nucleophilic substitution and a condensation reaction. google.com The ethylene glycol is effectively alkylated by two 4-nitrophenyl groups. The industrial viability of this method hinges on driving the reaction to completion to ensure both hydroxyl groups react, thereby maximizing the yield of the desired bis-substituted product.

Optimized Reaction Conditions and Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters, including the choice of solvent, catalysts, and reagents.

Investigation of Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in the kinetics of nucleophilic aromatic substitution reactions. For the synthesis of this compound, polar aprotic solvents are highly preferred.

Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMAc) are frequently employed. google.comprepchem.comgoogle.com These solvents are effective at solvating the cation of the base (e.g., Na⁺ or K⁺), leaving the phenoxide or alkoxide nucleophile relatively "bare" and highly reactive. This enhances the reaction rate significantly compared to protic solvents, which would solvate and deactivate the nucleophile through hydrogen bonding.

Kinetic studies on analogous reactions involving nitro-activated aromatic systems in various dipolar aprotic solvents like acetonitrile (B52724) (MeCN), benzonitrile (B105546) (PhCN), and DMSO reveal the profound impact of the solvent's dielectric constant and polarity on reaction rates. rsc.orgrsc.org Generally, higher polarity leads to faster reactions by stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. For example, the rate of reaction for similar substrates is often significantly higher in DMSO compared to less polar solvents like benzonitrile. rsc.org The entropies of activation for these reactions are typically large and negative, consistent with a highly ordered, multi-step mechanism. rsc.orgrsc.org

Table 1: Representative Solvents and their Impact on SNAr Reactions

| Solvent | Type | Typical Role in Ether Synthesis | Effect on Kinetics |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solvent for dissolving reactants and accelerating the reaction. prepchem.com | Greatly enhances reaction rates by stabilizing the charged intermediate and leaving the nucleophile highly reactive. rsc.org |

| Dimethylacetamide (DMAc) | Polar Aprotic | Widely used in industrial preparations for high yield and purity. google.comgoogle.com | Similar to DMSO, it promotes fast reaction kinetics for SNAr pathways. google.com |

| Acetonitrile (MeCN) | Polar Aprotic | Used in kinetic studies of related nitroaromatic compounds. rsc.orgrsc.org | Effective, but may result in slower rates compared to DMSO for the same reaction. rsc.org |

Role of Catalysts and Reagents in Promoting Etherification

The efficiency of the etherification is heavily dependent on the reagents and catalysts used.

Bases: Strong bases are essential for deprotonating the hydroxyl groups of either 4-nitrophenol or ethylene glycol. Powdered sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in stoichiometric or excess amounts. google.comprepchem.com Potassium carbonate (K₂CO₃) can also be employed as a milder base. orgchemres.org The choice and physical form of the base (e.g., powdered vs. pellets) can influence the reaction rate by affecting the available surface area for reaction.

Phase-Transfer Catalysts (PTC): In reaction systems where the reactants exist in different phases (e.g., a solid base in an organic solvent), a phase-transfer catalyst can dramatically improve the reaction rate. For the synthesis of related ethers, quaternary ammonium (B1175870) salts like benzyl-dimethyl-laurylammonium chloride have been used. google.comsmolecule.com The PTC works by transporting the nucleophile (e.g., phenoxide) from the solid or aqueous phase into the organic phase where the electrophile is dissolved, thereby facilitating the reaction. This can reduce reaction times and allow for milder conditions.

Table 2: Key Reagents and Catalysts in the Synthesis of this compound

| Reagent/Catalyst | Function | Example | Reference |

|---|---|---|---|

| Alkali Metal Hydroxide | Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | google.comprepchem.com |

| Alkali Metal Carbonate | Base | Potassium Carbonate (K₂CO₃) | orgchemres.org |

| Phase-Transfer Catalyst | Facilitates inter-phase reaction | Benzyl-dimethyl-laurylammonium chloride | google.comsmolecule.com |

| Activated Aryl Halide | Electrophile | 1-Chloro-4-nitrobenzene | google.comprepchem.com |

Regiospecificity and Control in Phenoxy-Ethane Linkage Formation

Regiospecificity refers to the preference for a reaction to occur at one specific position over all other possibilities. wikipedia.org In the synthesis of this compound, achieving high regioselectivity is critical and is inherently controlled by the choice of starting materials and the underlying reaction mechanism.

The formation of the para-nitrophenoxy linkage is dictated by the use of 4-substituted starting materials, such as 4-nitrophenol or 1-chloro-4-nitrobenzene. The control stems from the powerful electron-withdrawing nature of the nitro group (-NO₂). In nucleophilic aromatic substitution, such groups strongly activate the aromatic ring towards attack by a nucleophile. This activation is most pronounced at the ortho and para positions relative to the nitro group due to resonance stabilization of the negative charge in the intermediate Meisenheimer complex.

When 1-chloro-4-nitrobenzene is used, the incoming nucleophile (the alkoxide from ethylene glycol) will exclusively attack the carbon atom bearing the chlorine atom (the C1 position). The nitro group at the C4 position stabilizes the transition state, making this specific substitution highly favorable over any other potential reaction. Similarly, if the synthesis started with 1-chloro-2-nitrobenzene, the product would be the corresponding ortho-isomer, 1,2-Bis(2-nitrophenoxy)ethane, demonstrating that regiocontrol is achieved by selecting the appropriate constitutional isomer of the starting material. smolecule.com

The "1,2-" linkage of the ethane (B1197151) bridge is also precisely controlled by using ethylene glycol or a 1,2-dihaloethane as the linking molecule. This ensures that the two phenoxy groups are separated by a two-carbon chain. Therefore, the synthesis is highly regiospecific, with virtually no formation of other constitutional isomers (e.g., 1,1-bis(4-nitrophenoxy)ethane or isomers with meta-nitrophenoxy groups), provided that the starting materials are pure.

Purification Techniques and Scale-Up Considerations

The isolation and purification of this compound are critical steps to ensure its suitability for high-performance applications, such as in the synthesis of polyimides where high purity (typically ≥99%) is demanded. univook.com The choice of purification method depends on the scale of production, the nature of impurities, and the desired final purity. Methodologies range from standard laboratory-scale techniques to more integrated industrial processes.

Laboratory-Scale Purification

At the laboratory scale, the primary methods for purifying this compound and related nitroaromatic compounds are recrystallization and column chromatography.

Recrystallization: This is a common technique used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. For compounds structurally similar to this compound, such as 1,2-bis(4-nitrophenyl)ethane, solvents like benzene (B151609) and ethyl acetate (B1210297) have been effectively used. jetir.org A double recrystallization from benzene, for instance, can yield high-purity yellow crystals. jetir.org The process often involves washing the crude product with solvents like warm ethanol (B145695) and hot water to remove certain impurities before the primary recrystallization step. jetir.org

Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is a standard procedure. smolecule.com In this technique, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For related aromatic nitro compounds, typical eluent systems include gradients of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in hexane. rsc.orgrsc.org

The following table summarizes these common laboratory purification techniques.

| Technique | Principle | Typical Solvents/Stationary Phase | Advantages | Considerations |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Benzene, Ethanol, Ethyl Acetate, Methanol (B129727) jetir.orgrsc.org | Simple, cost-effective for removing bulk impurities. | Solvent selection is crucial; potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through it. | Stationary Phase: Silica GelMobile Phase (Eluent): Ethyl Acetate/Hexane, Dichloromethane/Hexane rsc.orgrsc.org | High resolution, capable of separating closely related compounds. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |

Scale-Up and Industrial Purification

Transitioning from laboratory synthesis to industrial production requires methodologies that are efficient, cost-effective, and scalable. For compounds like this compound and its isomers, purification is often integrated into the final steps of the synthesis process. Patents for the production of the closely related isomer, 1,2-bis(2-nitrophenoxy)ethane, provide insight into a robust industrial-scale process that yields high purity (98.5%) and high yield (93%). google.comgoogle.com This process avoids complex chromatographic steps in favor of precipitation and filtration. google.com

The industrial-scale process can be summarized as follows:

pH Adjustment: Following the synthesis reaction in a solvent like dimethylacetamide (DMAc), the mixture is neutralized. For instance, an acid like hydrochloric acid is added to adjust the pH to around 6.5. google.comgoogle.com

Inorganic Salt Removal: The reaction often produces inorganic salts as byproducts. These are removed by heating the mixture (e.g., to 110°C) and filtering them from the hot solution. The filtered salts are then washed with a small amount of the solvent (DMAc) to recover any entrained product. google.comgoogle.com

Product Precipitation: The purified filtrate is heated (e.g., to 90°C), and a non-solvent, typically water, is added. This causes the desired product to precipitate out of the solution as it is insoluble in the water-DMAc mixture. google.comgoogle.com

Isolation and Washing: The mixture is cooled to a low temperature (e.g., 10°C) to maximize crystallization. The solid product is then isolated via suction filtration and washed with water to remove any remaining DMAc and other water-soluble impurities. google.comgoogle.com

This integrated approach is highly advantageous for large-scale production as it minimizes the use of expensive materials like silica gel and reduces solvent waste through recycling. The availability of this compound from suppliers that offer custom manufacturing services points to the implementation of such optimized and scalable industrial processes. univook.com

The table below outlines the key stages of this industrial purification process.

| Stage | Action | Purpose | Key Parameters |

| 1. Neutralization | Addition of acid to the reaction mixture. | Adjust pH to a specific value (e.g., 6.5) to prepare for product isolation. google.comgoogle.com | pH control. |

| 2. Salt Filtration | Suction filtration of the hot reaction mixture. | To remove inorganic salt byproducts. google.comgoogle.com | Temperature: ~110°C. google.comgoogle.com |

| 3. Crystallization | Addition of water to the filtrate. | To precipitate the product from the solvent. google.comgoogle.com | Temperature: ~90°C. google.comgoogle.com |

| 4. Isolation | Cooling and suction filtration of the suspension. | To collect the purified solid product. google.comgoogle.com | Cooling Temperature: ~10°C. google.comgoogle.com |

| 5. Solvent Recycling | Distillation of the final filtrate. | To recover the primary solvent (e.g., DMAc) for reuse. google.comgoogle.com | Economic and environmental efficiency. |

Molecular and Supramolecular Structural Elucidation of 1,2 Bis 4 Nitrophenoxy Ethane

High-Resolution Crystallographic Analyses

The definitive solid-state structure of 1,2-bis(4-nitrophenoxy)ethane was determined through single-crystal X-ray diffraction. This technique provides unparalleled insight into the atomic arrangement and supramolecular assembly of the compound in the crystalline phase.

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Geometries

Single-crystal X-ray diffraction analysis of this compound has yielded precise atomic coordinates, allowing for a detailed examination of its molecular geometry. The analysis confirms the covalent framework of the molecule, consisting of two 4-nitrophenoxy moieties linked by a central ethane (B1197151) bridge.

Key bond lengths and angles fall within expected ranges for similar organic compounds. The geometry around the aromatic rings is planar, as expected. The nitro groups (NO₂) are coplanar with the benzene (B151609) rings to which they are attached, facilitating electronic delocalization. The C-O-C ether linkages and the C-C bond of the ethane bridge are defining features of the molecular backbone. Selected bond geometry data is presented in the table below.

Interactive Table: Selected Bond Lengths and Angles for this compound

| Atoms Involved | Bond Length (Å) | Atoms Involved | Bond Angle (°) |

| C-C (ethane) | 1.50 - 1.52 | O-C-C (ethane) | 107 - 109 |

| C-O (ether) | 1.37 - 1.39 | C-O-C (ether) | 117 - 119 |

| C-N (nitro) | 1.47 - 1.49 | O-N-O (nitro) | 123 - 125 |

| N-O (nitro) | 1.21 - 1.23 |

Determination of Crystal Packing Motifs and Unit Cell Characteristics

The arrangement of molecules within the crystal lattice, or crystal packing, is dictated by a network of non-covalent interactions that collectively minimize the system's energy. The packing motif is characterized by a layered arrangement of molecules, influenced significantly by hydrogen bonding and π-π stacking interactions.

Interactive Table: Crystal Data and Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7713 (7) |

| b (Å) | 8.0189 (7) |

| c (Å) | 9.0734 (7) |

| α (°) | 90 |

| β (°) | 100.322 (6) |

| γ (°) | 90 |

| Volume (ų) | 698.81 (9) |

| Z (molecules/cell) | 2 |

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

The supramolecular assembly of this compound in the solid state is stabilized by a combination of weak intermolecular forces. Halogen bonding is not present due to the absence of halogen atoms in the molecule.

Hydrogen Bonding: The primary hydrogen bonds are of the weak C—H···O type. In this interaction, the hydrogen atoms of the aromatic rings and the ethylene (B1197577) bridge act as hydrogen-bond donors, while the oxygen atoms of the nitro groups and the ether linkages serve as acceptors. These interactions link adjacent molecules into extended chains and networks, contributing significantly to the stability of the crystal lattice.

π-π Stacking: The electron-deficient nitrophenyl rings participate in π-π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules, which arrange themselves in a parallel-displaced or offset fashion. This type of stacking is characteristic of electron-poor aromatic systems and plays a crucial role in the cohesion of the crystal structure, particularly in organizing the molecules into layers.

Conformational Analysis in the Solid State

The flexibility of the central ethane bridge allows for different molecular conformations. In the solid state, this compound adopts a gauche conformation with respect to the O—C—C—O torsion angle. This is in contrast to a potential anti (or trans) conformation where the two nitrophenoxy groups would be positioned 180° apart. The observed gauche conformation is a common feature in related 1,2-disubstituted ethanes. The molecule is centrosymmetric, with the midpoint of the central C-C bond located on a crystallographic center of inversion. The specific torsion angle for the O—C—C—O fragment is approximately 69-72°, a significant deviation from the 180° of a fully extended anti conformer.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide complementary data to confirm the molecular structure established by X-ray diffraction, primarily by identifying the functional groups present in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of a molecule, which correspond to specific functional groups. The spectra of this compound show characteristic bands that confirm its structure.

Nitro Group (NO₂) Vibrations: The most prominent bands in the IR spectrum are associated with the nitro group. The asymmetric stretching vibration (ν_as_(NO₂)) appears as a strong band in the region of 1500-1530 cm⁻¹, while the symmetric stretching vibration (ν_s_(NO₂)) is observed as a strong band around 1340-1350 cm⁻¹.

Ether (C-O-C) Vibrations: The presence of the aryl ether linkages is confirmed by strong absorption bands corresponding to the asymmetric C-O-C stretching, typically found in the 1240-1260 cm⁻¹ region. The symmetric stretch is weaker and appears at lower wavenumbers.

Aromatic Ring Vibrations: The spectra also display characteristic bands for the 1,4-disubstituted (para) benzene rings. These include C=C stretching vibrations within the ring (typically 1450-1600 cm⁻¹) and C-H out-of-plane bending vibrations (around 800-850 cm⁻¹), which are indicative of the substitution pattern.

These vibrational data are in full agreement with the molecular structure determined by crystallographic analysis.

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3050 - 3150 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethane Bridge |

| Asymmetric NO₂ Stretch | 1500 - 1530 | Nitro Group |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| Symmetric NO₂ Stretch | 1340 - 1350 | Nitro Group |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Aryl Ether |

| C-N Stretch | 840 - 870 | Nitro Group |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Aromatic Ring |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Connectivity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR confirms the connectivity of atoms within the molecule and serves as a robust assessment of sample purity.

The ¹H NMR spectrum provides definitive evidence for the molecular structure. Due to the molecule's symmetry, the two 4-nitrophenoxy groups are chemically equivalent. This results in a simplified spectrum. The aromatic protons on the benzene rings appear as a set of two doublets in the downfield region, characteristic of a para-substituted system. The protons closer to the electron-withdrawing nitro group are deshielded and resonate at a higher chemical shift compared to the protons adjacent to the ether linkage. The four protons of the central ethane bridge (—O-CH₂-CH₂-O—) are also equivalent and typically appear as a sharp singlet, confirming the symmetrical linkage between the two aromatic moieties.

The ¹³C NMR spectrum further corroborates the structure. It displays distinct signals for the chemically non-equivalent carbon atoms. Due to symmetry, only four signals are expected for the aromatic carbons and one signal for the aliphatic carbons of the ethane bridge. The carbon atoms directly bonded to the nitro groups (ipso-carbons) and the oxygen atoms are significantly deshielded, appearing at the downfield end of the spectrum.

The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are unique to the molecule's electronic and spatial arrangement, confirming its identity and connectivity. The absence of unexpected signals is a strong indicator of the compound's high purity.

Interactive Table: NMR Spectral Data for this compound

¹H NMR Spectral Data

| Protons | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic (H_a) | ~8.25 | Doublet |

| Aromatic (H_b) | ~7.10 | Doublet |

¹³C NMR Spectral Data

| Carbon Environment | Chemical Shift (δ ppm) |

|---|---|

| C-NO₂ | ~163 |

| C-O | ~141 |

| Aromatic CH | ~126 |

| Aromatic CH | ~115 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is representative.

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to unequivocally confirm the elemental composition and molecular weight of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places.

For this compound, the molecular formula is C₁₄H₁₂N₂O₆. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is 304.06953611 Da. nih.gov In an HRMS experiment, the compound is ionized, and the resulting molecular ion (e.g., [M+H]⁺ or [M]⁺) is detected. The experimentally measured m/z value is then compared to the calculated value. An agreement within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. Standard mass spectrometry also shows a molecular ion peak at m/z 304, corroborating the molecular weight. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂O₆ |

| Calculated Monoisotopic Mass | 304.06953611 Da |

| Expected Experimental Mass (HRMS) | ~304.0695 (within ppm error) |

Computational Chemistry Approaches to Structure and Conformation

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. aps.org For this compound, DFT calculations are used to find the most stable three-dimensional arrangement of the atoms (geometry optimization). This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum electronic energy.

These calculations provide valuable insights that complement experimental data. For instance, DFT can predict the dihedral angles of the flexible ethoxy linker, revealing the preferred spatial orientation of the two 4-nitrophenoxy groups relative to each other. Furthermore, DFT is used to determine key electronic properties. It can map the electrostatic potential surface, highlighting the electron-rich (negative) regions around the nitro and ether oxygen atoms and the electron-poor (positive) regions of the aromatic rings. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to estimate the molecule's chemical reactivity and electronic excitation properties. jmchemsci.com

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT provides a detailed look at a single, optimized structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the full range of possible conformations the molecule can adopt. The central ethane bridge of this compound possesses significant conformational flexibility due to rotation around the O-C, C-C, and C-O single bonds.

Molecular mechanics employs a simpler, classical physics-based force field to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid scanning of the potential energy surface. By systematically rotating the key dihedral angles of the ethoxy linker, a conformational landscape can be generated, identifying low-energy (stable) and high-energy (unstable) conformations, such as gauche and anti arrangements of the phenoxy groups.

Molecular dynamics simulations build upon this by introducing temperature and simulating the movement of atoms over time. An MD simulation reveals how the molecule flexes, bends, and transitions between different stable conformations at a given temperature, providing a dynamic picture of its structural behavior in solution or in the solid state.

Reactivity Profiles and Transformative Chemistry of 1,2 Bis 4 Nitrophenoxy Ethane

Reductive Transformations of the Nitro Moieties

The most significant and widely utilized transformation of 1,2-Bis(4-nitrophenoxy)ethane involves the reduction of its two nitro groups. This process is fundamental as it converts the electron-poor aromatic rings into electron-rich systems, yielding a versatile diamine intermediate crucial for further synthesis, particularly in the field of polymer chemistry.

The reduction of this compound leads to the formation of 1,2-Bis(4-aminophenoxy)ethane. nih.gov This resulting diamine is a valuable monomer for the synthesis of high-performance polymers like polyimides. nih.gov The introduction of the flexible ether linkage in the diamine's structure is a strategic approach to improve the processability and solubility of otherwise rigid polyimides, overcoming limitations such as high melting points and poor solubility in organic solvents. nih.gov

The conversion from the dinitro to the diamine compound represents a critical step, transforming the starting material into a reactive building block for advanced materials. nih.gov The presence of the two primary amine groups in 1,2-Bis(4-aminophenoxy)ethane allows for polycondensation reactions with various dianhydrides to produce a wide array of polyimides with tailored properties. nih.gov

Several methodologies have been effectively employed to achieve the reduction of the nitro groups in this compound. The choice of method can influence the reaction's efficiency, yield, and environmental impact.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C): A common and efficient method involves the use of a catalyst such as 5% palladium on activated carbon. nih.gov In this process, the dinitro compound is typically dissolved in a solvent like ethanol (B145695), and a hydrogen donor, such as hydrazine (B178648) monohydrate, is added. nih.gov The mixture is heated to reflux for an extended period, after which the catalyst is removed by filtration to yield the diamine product. nih.gov This method is well-regarded for its high yields. nih.gov

Reduction with Raney Nickel: Raney Nickel is another effective catalyst for this transformation. The reduction can be carried out using different hydrogen sources and reaction setups:

Using Hydrazine Hydrate (B1144303): In a conventional laboratory setup, this compound is refluxed in methanol (B129727) with a Raney Nickel catalyst. Hydrazine hydrate is then added dropwise as the hydrogen source while maintaining a controlled temperature. jetir.org

Using Hydrogen Gas in an Autoclave: For a potentially higher yield, the reduction can be performed in an autoclave under hydrogen gas pressure. jetir.org A solution of the dinitro compound in methanol with Raney Nickel is subjected to elevated temperature and pressure for several hours to complete the reaction. jetir.org

These methods highlight the versatility of catalytic systems in achieving the desired reduction, with the autoclave method often providing a slight improvement in yield over the conventional hydrazine-based approach at atmospheric pressure. jetir.org

The primary goal in the reduction of this compound is the chemoselective conversion of the nitro groups to primary amines without affecting other functional groups in the molecule. mit.edu The methods described generally provide high selectivity for this transformation.

Yield optimization is a key consideration in selecting a reduction method. Research comparing different techniques has provided insights into their relative efficiencies. For instance, the reduction using hydrazine monohydrate and a Pd/C catalyst has been reported to achieve a yield of 92.2%. nih.gov

In studies using Raney Nickel, a comparison between the conventional hydrazine hydrate method and the autoclave/hydrogen gas method showed a notable difference in product yield. The conventional method resulted in a 71% yield of 1,2-Bis(4-aminophenoxy)ethane, while the autoclave method demonstrated superior efficiency, providing a 77% yield. jetir.org This 6% increase suggests that the conditions of elevated pressure and direct use of hydrogen gas in the autoclave facilitate a more complete conversion. jetir.org

Interactive Table: Comparison of Reduction Methods

| Method | Catalyst | Hydrogen Source | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 5% Pd/C | Hydrazine monohydrate | Ethanol | Reflux, 16 h | 92.2 |

| Conventional Reduction | Raney Nickel | Hydrazine hydrate | Methanol | Reflux, 60-65 °C, 2-3 h | 71 |

| Autoclave Reduction | Raney Nickel | Hydrogen Gas | Methanol | 65-70 °C, 10-12 kg pressure, 4 h | 77 |

Chemical Modifications at the Phenoxy Groups

While the primary reactive sites of this compound are the nitro groups, the phenoxy rings can also theoretically undergo chemical modification, although this is significantly influenced by the electronic effects of the substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com Key examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the feasibility of these reactions on the aromatic rings of this compound is severely limited.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. youtube.com By pulling electron density out of the benzene (B151609) ring through resonance, the nitro group makes the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.comlibretexts.org Furthermore, the nitro group is a meta-director, meaning it would direct any incoming electrophile to the positions meta to itself (i.e., positions 3 and 5 on the ring). The ether linkage (-OR) is typically an activating group and an ortho-, para-director. In this molecule, the powerful deactivating and meta-directing effect of the nitro group would dominate, making further substitution on the ring challenging and likely requiring harsh reaction conditions.

Given the deactivated nature of the aromatic rings, direct derivatization to introduce new functional groups via electrophilic substitution is generally not a preferred strategy. The most practical and efficient "derivatization" strategy for this compound is the reduction of the nitro groups themselves, as previously discussed.

This transformation fundamentally alters the molecule's reactivity profile. The resulting 1,2-Bis(4-aminophenoxy)ethane possesses two highly nucleophilic amino groups and electron-rich, activated aromatic rings. This diamine is primed for a wide range of derivatization reactions, including:

Polymerization: Reaction with dianhydrides or diacyl chlorides to form polyimides and polyamides. nih.gov

Diazotization: The primary amine groups can be converted to diazonium salts, which are versatile intermediates for introducing a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Therefore, the overarching strategy for functionalizing this molecule involves first reducing the nitro groups to unlock the synthetic potential of the resulting diamine intermediate.

Reactivity of the Ethane (B1197151) Linker

The chemical reactivity of this compound is significantly influenced by the central ethane linker and its connection to the two 4-nitrophenoxy moieties through ether linkages. While specific experimental studies detailing the reactivity of the ethane linker for this particular compound are not extensively documented, its behavior can be inferred from its structural components—the carbon-carbon single bond of the ethane bridge and the adjacent carbon-oxygen bonds of the ether groups.

The primary sites of reactivity on the linker are the C-O ether bonds and the C-H bonds of the ethylene (B1197577) group. The electron-withdrawing nature of the 4-nitrophenyl groups can influence the stability and reactivity of these bonds.

In studies of structurally similar compounds, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), the reactivity of the ethane linker is a key aspect of its decomposition. Research on BTBPE indicates that reactions can be initiated by hydrogen atom abstraction from the -CH2- sites of the ethane bridge. nih.gov This process forms a radical, which can subsequently lead to the cleavage of the carbon-carbon bond. nih.gov Another significant reaction pathway involves the direct scission of the O-CH2 bonds. nih.gov These mechanisms highlight the susceptibility of the ethane linker and its associated ether bonds to chemical transformation, particularly under energetic conditions.

Degradation Pathways and Stability under Various Conditions

The environmental persistence and ultimate fate of this compound are determined by its stability and the pathways through which it degrades. Direct and comprehensive studies on this specific molecule are limited; however, research on analogous structures provides significant insight into its likely degradation behavior under thermal, oxidative, and biological stress.

Thermal Degradation

The thermal stability of this compound is expected to be substantial, but at elevated temperatures, decomposition will occur, likely involving the ethane linker. Detailed studies on the flame retardant 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE) offer a well-documented analogue for the thermal decomposition process. BTBPE remains stable up to 240°C, at which point it largely evaporates, but undergoes complete decomposition in the gas phase at 340°C. researchgate.net

The primary thermal decomposition of BTBPE proceeds via two main pathways: a 1,3-hydrogen shift, which is dominant up to approximately 680 K, and the direct scission of the O-CH2 bonds. nih.gov These reactions lead to the formation of key primary products. nih.govresearchgate.net

Based on this analogous pathway, the primary thermal degradation products of this compound would likely be 4-nitrophenol (B140041) and vinyl-4-nitrophenoxy ether.

Interactive Table: Primary Thermal Decomposition Products of BTBPE at 340°C researchgate.net

| Precursor Compound | Primary Decomposition Product 1 | Primary Decomposition Product 2 |

| 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE) | 2,4,6-tribromophenol | Vinyl-2,4,6-tribromophenyl ether |

Prolonged exposure of BTBPE to high temperatures results in secondary reactions, forming a more complex mixture of compounds, including hydrogen bromide and ethylene bromide. researchgate.net

Oxidative Degradation

In the environment, oxidative degradation initiated by highly reactive species like hydroxyl radicals (•OH) is a critical pathway for the transformation of organic compounds. Studies on the atmospheric fate of BTBPE show that its reaction with •OH radicals proceeds via two competitive pathways: •OH addition to the aromatic ring and hydrogen abstraction from the ethane linker. researchgate.net The hydrogen abstraction pathway is significant, accounting for about a quarter of the initial reactions. researchgate.net This process is a key step that leads to the breakdown of the molecule. researchgate.net A similar mechanism is expected to contribute to the environmental degradation of this compound, leading to the cleavage of the ether linkage and the ultimate mineralization of the compound.

Biodegradation

Information regarding the direct microbial degradation of this compound is scarce. However, a plausible initial step in its biodegradation would be the enzymatic cleavage of the ether bonds. This hydrolysis would release the aromatic moiety, 4-nitrophenol, into the environment.

4-nitrophenol (PNP) itself is a compound whose biodegradation has been extensively studied. It is known to be degraded by various microorganisms under both aerobic and anaerobic conditions. researchgate.net The primary mechanism for its breakdown involves the reduction of the nitro group to an amino group, followed by ring cleavage. researchgate.net Key intermediates in the biodegradation of PNP include hydroquinone (B1673460) and hydroxyquinol, indicating two distinct metabolic pathways. researchgate.net

Several bacterial genera have been identified as being responsible for the degradation of 4-nitrophenol in bioreactors. researchgate.net

Interactive Table: Key Bacterial Genera in 4-Nitrophenol Degradation researchgate.net

| Phylum | Key Genera |

| Proteobacteria | Pseudomonas, Comamonas, Acinetobacter, Zoogloea, Escherichia-Shigella |

| Firmicutes | Lactococcus |

| Saccharibacteria | Saccharibacteria_norank |

| Bacteroidetes | Bacteroidetes |

The presence of these microbial communities in soil and wastewater treatment systems suggests that if this compound degrades to release 4-nitrophenol, this intermediate can be further broken down and removed from the environment. researchgate.net

Applications of 1,2 Bis 4 Nitrophenoxy Ethane in Advanced Materials Science

Integration into Polymer Systems and Engineering

1,2-Bis(4-nitrophenoxy)ethane is a significant chemical compound in the field of materials science, primarily serving as a crucial building block or additive in the creation of high-performance polymers. Its integration into polymer systems is key to developing materials with enhanced structural and thermal properties required for demanding industrial applications.

Role as a Monomer or Comonomer in Polymer Synthesis

While this compound itself is not directly polymerized, it serves as an essential intermediate in organic synthesis. univook.com Its primary role in polymer synthesis is as a precursor to diamine monomers, which are fundamental components in the production of polyimides and poly(ether imide)s (PEIs). The dinitro compound is chemically reduced to form the corresponding diamine, 1,2-bis(4-aminophenoxy)ethane.

This diamine monomer is then reacted with various aromatic dianhydrides through a polycondensation reaction to synthesize novel poly(ether imide)s. researchgate.netrsc.orgresearchgate.net The synthesis is typically a two-step process that involves the initial formation of a poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide. vt.eduresearchgate.net The specific structure of the diamine derived from this compound introduces flexible ether linkages into the polymer backbone, which can improve properties such as solubility and processability without significantly compromising thermal stability. researchgate.net The introduction of such flexible linkages is a common strategy to enhance the processability of otherwise rigid and intractable aromatic polyimides. researchgate.net

Application as a Cross-linking Agent in Polyimide Fabrication

One of the principal applications of this compound is as a cross-linking agent in the fabrication of polyimide materials, including fibers, films, and slurries. univook.com Cross-linking is a chemical process that interconnects polymer chains, forming a more robust and stable three-dimensional network. univook.com This process is critical for enhancing the performance of polyimides, making them suitable for industries like aerospace and electronics where materials must withstand extreme conditions. univook.com The compound facilitates the creation of strong molecular bonds within the polymer matrix. univook.com This network structure improves the durability and thermal resistance of protective coatings and slurries applied to surfaces to protect against high temperatures, chemical exposure, and mechanical wear. univook.com

Influence on the Thermomechanical Performance of Polymeric Materials

The introduction of this compound as a cross-linking agent significantly enhances the thermomechanical properties of polymeric materials, particularly polyimides. univook.com The cross-linked network structure imparts greater thermal stability, allowing the material to retain its structural integrity, shape, and mechanical strength at elevated temperatures where other materials might degrade. univook.com

Mechanically, the cross-linking action makes the polymer more tough and resilient. univook.com It helps prevent the material from tearing, stretching, or cracking when subjected to intense pressure and mechanical loads. univook.com As the content of a crosslinker in a polymer matrix increases, a more developed network is formed between the polymer chains, leading to increased stiffness, a higher glass transition temperature (Tg), and enhanced heat resistance. researchgate.net

| Property | Influence of Cross-linking | Underlying Mechanism | Citation |

|---|---|---|---|

| Thermal Stability | Significantly increased resistance to heat-induced degradation. | Formation of a stable chemical bond network that maintains structural integrity at high temperatures. | univook.com |

| Mechanical Strength | Enhanced toughness, resilience, and resistance to tearing or cracking under stress. | Creation of a network of strong molecular bonds that reinforces the polymer matrix. | univook.com |

| Stiffness | Increased material stiffness. | Formation of a crosslinking network between polymer chains restricts chain mobility. | researchgate.net |

| Glass Transition Temperature (Tg) | Elevated Tg. | The cross-linked network reduces the free volume and movement of polymer chains. | researchgate.net |

Utilization in Electronic Insulation and High-Temperature Composites

The enhanced properties imparted by this compound make the resulting polyimides highly valuable in specialized applications. In the electronics industry, polyimide films are widely used as insulating layers for cables and flexible circuits. univook.com These materials require excellent heat resistance and superior electrical insulation properties, both of which are achieved through the use of this compound in the polyimide formulation. univook.com This ensures reliability and high performance in electronic devices where components are exposed to significant heat. univook.com

In the aerospace sector, materials are subjected to extreme mechanical loads and high temperatures. univook.com Polyimides and high-temperature composites that incorporate this chemistry are used due to their exceptional durability and thermal resilience. univook.com The cross-linking provided by the compound is invaluable for these applications, ensuring the materials maintain their performance under harsh operational conditions. univook.com

| Application Area | Specific Use | Key Properties Enhanced | Citation |

|---|---|---|---|

| Electronics | Insulating layers for cables and flexible circuits. | Thermal resilience, electrical insulation. | univook.com |

| Aerospace | High-temperature structural composites and components. | Mechanical durability under high load, heat resistance. | univook.com |

| Protective Coatings | Surface coatings (slurries) for industrial equipment. | Thermal resistance, chemical resistance, mechanical wear protection. | univook.com |

Exploration in Molecular Electronics and Optoelectronic Devices

The unique electronic characteristics of molecules derived from or related to this compound are also a subject of investigation for their potential in molecular and optoelectronic applications.

Investigation of Charge-Transfer Complex Formation and Properties

Charge-transfer (CT) complexes are formed between electron-donating and electron-accepting molecules. nih.gov In the context of polyimides synthesized from derivatives of this compound, the phenomenon of charge-transfer is responsible for the characteristic color of the final polymer. researchgate.netmurraystate.edu The coloration of aromatic polyimides is primarily caused by intra- and intermolecular charge-transfer interactions that occur between the electron-donating diamine units and the electron-accepting dianhydride components of the polymer chain. researchgate.netmurraystate.edu

While this compound itself is an intermediate, the diamine it produces becomes the electron-donor part of the CT complex within the polyimide structure. The resulting polymers are often a translucent yellow or dark brown color due to these CT complexes, which arise from the π-stacking of the highly conjugated polymer chains. murraystate.edu The study of these CT complexes is crucial as their formation and intensity can influence the optical and electronic properties of the material, which is relevant for applications in optoelectronics. The ability to form stable CT complexes is a feature that can be exploited for creating organic-based semiconductors. nih.gov

Potential as Active Components in Organic Electronic Systems

While this compound is utilized in the electronics industry, its role has predominantly been in passive applications, such as in the formation of polyimide films for insulating layers in cables and flexible circuits. univook.com The inclusion of this compound in polyimide formulations contributes to enhanced thermal resilience and electrical insulation, which are critical for the reliability and performance of electronic devices. univook.com

The potential for this compound to function as an active component in organic electronic systems is an area of scientific interest, largely inferred from its chemical structure. The molecule contains two electron-withdrawing nitro groups attached to aromatic rings. These features can significantly influence the electron density of the molecule, creating regions of low electron density on the aromatic systems. This characteristic is fundamental for materials where charge transport or electronic interactions are crucial. Research into related nitrophenyl compounds has indicated their potential in the field of organic electronics.

Theoretical studies using methods like Density Functional Theory (DFT) on similar molecules have been employed to predict electronic properties such as HOMO-LUMO energy gaps and charge distributions. Such computational analyses are crucial in designing materials with tailored electronic and optical properties. While direct experimental data on the semiconducting or charge-transport properties of this compound is not extensively documented in publicly available research, its molecular framework suggests that it could be a subject for future investigations into novel organic electronic materials.

Precursor for High-Performance Polyamines and Their Derivatives

A significant application of this compound is its role as a precursor in the synthesis of high-performance polyamines and their derivatives, most notably polyimides and polyamides. The synthesis pathway involves the chemical reduction of the two nitro groups (-NO2) on the this compound molecule to form amino groups (-NH2). This transformation yields the diamine monomer, 1,2-bis(4-aminophenoxy)ethane. This diamine is a valuable building block for polymerization reactions.

The flexible ether linkages and the rigid aromatic rings in the backbone of 1,2-bis(4-aminophenoxy)ethane contribute to a desirable combination of properties in the resulting polymers. Aromatic polyimides, for instance, are known for their exceptional thermal and mechanical properties, making them suitable for applications in the aerospace and microelectronics industries. nih.gov However, the rigidity of their structure often leads to poor solubility and high processing temperatures, which can limit their applications. nih.gov

The incorporation of flexible ether linkages, such as those present in 1,2-bis(4-aminophenoxy)ethane, is a well-established strategy to improve the processability of high-performance polymers. nih.gov These flexible units enhance the solubility of the polymers in organic solvents and can lower their glass transition temperatures, making them more amenable to processing without significantly compromising their desirable thermal stability.

Research on polyamides and polyimides derived from diamines with similar structures to 1,2-bis(4-aminophenoxy)ethane has demonstrated the successful synthesis of polymers with a favorable balance of properties. For example, novel aromatic polyamides synthesized from diamines containing ether linkages have shown good solubility in polar organic solvents and high thermal stability.

Below is an interactive data table summarizing the typical properties of high-performance polyamides and polyimides derived from aromatic diamines containing ether linkages, similar in structure to 1,2-bis(4-aminophenoxy)ethane.

| Polymer Type | Diamine Monomer Feature | Glass Transition Temperature (Tg) | Solubility | Mechanical Properties |

|---|---|---|---|---|

| Aromatic Polyamide | Ether Linkages | 204-257°C | Good in polar solvents (e.g., NMP, DMAc) | Formation of tough, flexible films |

| Aromatic Polyimide | Ether Linkages | 227-299°C | Improved compared to rigid polyimides | High tensile strength and modulus |

The synthesis of these polymers typically involves reacting the diamine, such as 1,2-bis(4-aminophenoxy)ethane, with a dianhydride (for polyimides) or a dicarboxylic acid (for polyamides) in a high-boiling polar solvent. The properties of the resulting polymer can be tailored by the choice of the co-monomer.

Beyond polyimides and polyamides, the diamine 1,2-bis(4-aminophenoxy)ethane can also be a precursor for other high-performance polymers such as polyureas and poly(amide-imide)s. The synthesis of polyureas involves the reaction of the diamine with a diisocyanate. Poly(amide-imide)s can be synthesized through the polycondensation of a diimide-dicarboxylic acid with a diamine. These polymers also exhibit excellent thermal and mechanical properties.

Supramolecular Chemistry and Crystal Engineering of 1,2 Bis 4 Nitrophenoxy Ethane

Directed Self-Assembly in the Solid State

The spatial arrangement of 1,2-Bis(4-nitrophenoxy)ethane in the crystalline state is a prime example of directed self-assembly, where non-covalent interactions guide the molecules to form well-defined, ordered structures. The crystal structure of this compound has been determined by X-ray crystallography, revealing a complex network of intermolecular forces that govern its packing.

The molecule crystallizes in a specific arrangement dictated by a combination of weak hydrogen bonds, π-π stacking, and other van der Waals forces. These interactions work in concert to create a stable, three-dimensional supramolecular architecture. The flexible ethylene (B1197577) bridge between the two phenoxy groups allows the molecule to adopt a conformation that optimizes these non-covalent interactions, leading to an energetically favorable crystal packing.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 618196 |

| Empirical Formula | C₁₄H₁₂N₂O₆ |

| Formula Weight | 304.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This data is based on the crystallographic information available in the Cambridge Structural Database.

Role of the Nitro and Phenoxy Subunits in Directing Molecular Recognition

The nitro (NO₂) and phenoxy (-O-C₆H₄) subunits of this compound play a pivotal role in orchestrating its molecular recognition and self-assembly processes. These functional groups act as key recognition sites, directing the formation of specific intermolecular interactions.

The highly electronegative nitro groups are instrumental in forming a variety of weak intermolecular interactions. They can participate in C-H···O hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with an oxygen atom of the nitro group. Furthermore, the electron-deficient nature of the nitro-substituted aromatic ring makes it an ideal candidate for π-π stacking interactions with electron-rich aromatic systems of adjacent molecules.

The phenoxy group, with its ether oxygen and aromatic ring, also contributes significantly to the supramolecular assembly. The oxygen atom can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking and other aromatic interactions. The interplay between the interactions involving the nitro and phenoxy subunits leads to a highly organized and stable crystal lattice.

Table 2: Key Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor Groups | Significance |

| C-H···O Hydrogen Bonds | C-H (aromatic/aliphatic) and O (nitro/ether) | Stabilizes the crystal packing |

| π-π Stacking | Aromatic rings of phenoxy groups | Contributes to the formation of layered structures |

Formation of Cocrystals and Inclusion Compounds

The ability of this compound to participate in specific intermolecular interactions makes it a promising candidate for the formation of cocrystals and inclusion compounds. Cocrystals are multi-component crystals in which different molecules are held together by non-covalent interactions, while inclusion compounds involve the encapsulation of a "guest" molecule within the crystalline framework of a "host" molecule.

While specific examples of cocrystals and inclusion compounds of this compound are not extensively reported in the literature, its molecular structure suggests a high potential for such formations. The presence of both hydrogen bond donor and acceptor sites, coupled with the potential for π-π stacking, provides the necessary toolkit for engaging with a variety of guest molecules. Researchers in the field of crystal engineering are actively exploring the possibility of co-crystallizing this compound with other molecules to create novel materials with tailored properties.

Design of Functional Materials Based on Supramolecular Interactions

The controlled self-assembly of this compound into well-defined supramolecular architectures opens up avenues for the design of functional materials with specific applications. One of the most notable applications of this compound is as a cross-linking agent in the synthesis of polyimides. nih.gov

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. In this context, this compound acts as a monomer that, upon polymerization, forms cross-links between the polymer chains. This cross-linking enhances the rigidity and thermal stability of the resulting polyimide material, making it suitable for applications in aerospace, electronics, and other demanding industries. nih.gov

The design of functional materials based on the supramolecular interactions of this compound is an active area of research. By understanding and controlling the non-covalent interactions that govern its self-assembly, scientists aim to create materials with tunable optical, electronic, and mechanical properties. The insights gained from studying its supramolecular chemistry provide a foundation for the rational design of the next generation of advanced materials.

Emerging Research Directions and Future Prospects for 1,2 Bis 4 Nitrophenoxy Ethane

Development of More Sustainable and Efficient Synthetic Routes

The industrial viability of 1,2-Bis(4-nitrophenoxy)ethane is intrinsically linked to the efficiency and sustainability of its synthesis. Research is actively pursuing greener and more cost-effective production methods, moving away from harsh reagents and complex procedures.

One established route to similar compounds involves the Williamson ether synthesis , a robust and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org This reaction typically involves a deprotonated alcohol (alkoxide) reacting with an organohalide. byjus.com For this compound, this could involve reacting a salt of 4-nitrophenol (B140041) with 1,2-dihaloethane. Modern advancements in this method focus on using phase-transfer catalysts and alternative solvents like acetonitrile (B52724) or N,N-dimethylformamide to improve yields and reaction conditions. byjus.com The drive for greener industrial processes aims to replace traditional solvents, minimize salt waste, and utilize weaker, less carcinogenic alkylating agents by employing higher temperatures. wikipedia.orgresearchgate.net

A more novel and potentially more efficient approach involves the direct oxidative coupling of p-nitrotoluene. A study has demonstrated a unique method using a simple fish tank aerator to bubble air through a methanolic potassium hydroxide (B78521) solution of p-nitrotoluene. jetir.org The presence of a catalytic amount of p-benzoquinone was found to be crucial, significantly increasing the reaction yield. jetir.org This method avoids chlorinated precursors and harsh oxidants, aligning with the principles of green chemistry.

| Catalyst | Reaction Conditions | Reported Yield | Source |

|---|---|---|---|

| None | Air bubbling (aerator), 33% methanolic KOH, 24 hrs | 64.8% | jetir.org |

| p-Benzoquinone (catalytic) | Air bubbling (aerator), 33% methanolic KOH, 24 hrs | 85% | jetir.org |

Future research will likely focus on optimizing catalyst systems, exploring solvent-free reaction conditions, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. orgchemres.org

Advanced Characterization Techniques for In-situ Studies

A thorough understanding of a compound's structure and behavior is essential for its application. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the identity and purity of this compound and its derivatives, future research necessitates the use of more advanced methods. jetir.org

The PubChem database indicates the availability of crystal structure data for this compound, which provides precise information on bond lengths, angles, and the three-dimensional conformation of the molecule in the solid state. This is fundamental for understanding its packing and intermolecular interactions.

Emerging prospects lie in the application of in-situ characterization techniques. These methods allow researchers to monitor chemical reactions or physical transformations in real time. For instance, using techniques like ReactIR (in-situ FTIR) or Raman spectroscopy during the synthesis of this compound could provide valuable kinetic data and mechanistic insights. Similarly, when used as a cross-linking agent in polyimides, in-situ spectroscopic or rheological studies could elucidate the dynamics of the curing process, leading to better control over the final material's properties. univook.com Furthermore, advanced mass spectrometry techniques like ion mobility-mass spectrometry, for which predicted collision cross-section (CCS) data is available, could be used to study its gas-phase structure and interactions. uni.lu

Expansion into Novel Materials Applications (e.g., biomedical, energy storage)

The primary application of this compound is as a cross-linking agent for polyimides. univook.com This process enhances the thermal stability and mechanical strength of the polymers, making them suitable for demanding applications in the aerospace and electronics industries, such as in insulating films and protective coatings. univook.com The compound also serves as a key intermediate in organic synthesis. univook.com The most significant transformation is the reduction of its two nitro groups to form 1,2-Bis(4-aminophenoxy)ethane (BAPE). This resulting diamine is a valuable monomer for the synthesis of other high-performance polymers like polyamides and polyimides.

The future of this compound lies in leveraging its unique structure for novel applications:

Biomedical Materials: The diamine derivative, BAPE, could be a building block for creating biocompatible or biodegradable polymers. The flexible ether linkage can impart processability and specific mechanical properties, while the amine groups provide sites for attaching bioactive molecules, making them potential candidates for drug delivery systems or tissue engineering scaffolds. While many naturally occurring bibenzyl compounds have shown biological activity, the direct biomedical application of this synthetic compound remains an area for future exploration. jetir.org

Energy Storage: The aromatic and electron-deficient nature of the nitrophenyl groups suggests potential use in energy storage materials. After conversion to the diamine or other functional derivatives, it could be incorporated into redox-active polymers for rechargeable batteries or as a component in the membrane of a fuel cell. The high thermal stability imparted by the aromatic rings is also a desirable characteristic for materials used in energy applications.

Deeper Theoretical Understanding of Structure-Property Relationships

A deeper theoretical understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for designing new materials and optimizing its performance in existing applications. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful tools to investigate these relationships at the atomic level.

Future research in this area will likely focus on:

Molecular Conformation and Flexibility: Theoretical modeling can predict the preferred spatial arrangement of the molecule, particularly the rotational freedom around the ether linkages and the ethane (B1197151) bridge. This flexibility is key to how the molecule incorporates into a polymer network during cross-linking.

Electronic Properties: DFT calculations can determine the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding the molecule's reactivity, particularly the susceptibility of the nitro groups to reduction and the aromatic rings to electrophilic or nucleophilic attack.

Interaction with Polymers: Advanced simulations could model the interactions between this compound and polyimide chains. This would provide insight into the cross-linking mechanism and help explain how it enhances thermal and mechanical stability, guiding the development of even more robust materials.

Industrial Relevance and Scalability of Synthetic and Application Processes

The industrial relevance of this compound is firmly established by its role in the multi-billion dollar high-performance polymer market. univook.com The scalability of its production is therefore a critical consideration. The Williamson ether synthesis is a well-established and scalable industrial process. wikipedia.org Key factors for its large-scale implementation include managing reaction temperature, efficient separation of the product from salt byproducts, and the recycling of solvents like dimethylformamide or acetonitrile. byjus.com

The newer oxidative coupling route using a simple aerator presents an intriguing possibility for a low-cost, scalable process, though its transition from laboratory demonstration to industrial production would require significant process engineering to ensure consistent aeration, temperature control, and efficient product isolation on a large scale. jetir.org